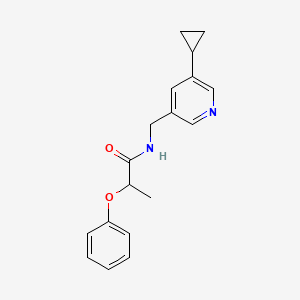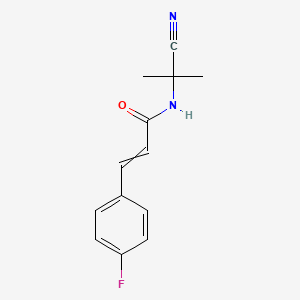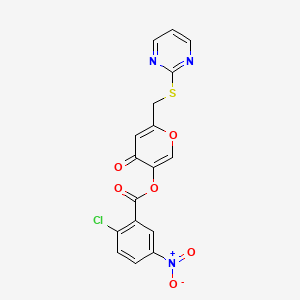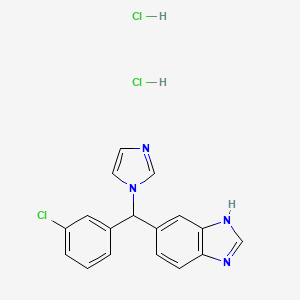
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a thiazole ring . These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. It’s known for its stability and unique electronic properties . The cyclopropyl group is a three-membered carbon ring, which is known for its strain and reactivity . The azetidine ring is a four-membered ring containing one nitrogen atom and three carbon atoms .Chemical Reactions Analysis
The 1,2,3-triazole ring is known for its participation in various chemical reactions, especially those involving the nitrogen atoms . The cyclopropyl group can undergo ring-opening reactions under certain conditions .科学的研究の応用
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis . They have high chemical stability and strong dipole moment, which make them useful in various synthetic methodologies .
Polymer Chemistry
1,2,3-Triazoles are used in polymer chemistry . They can be used to create polymers with unique properties due to their high chemical stability and strong dipole moment .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry . They can form hydrogen bonds and have a strong dipole moment, which can be useful in the formation of supramolecular structures .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They can be used to link biomolecules together, which is useful in the study of biological systems .
Chemical Biology
1,2,3-Triazoles are used in chemical biology . They can be used to modify biological molecules, which can help in understanding biological processes .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They can be used to create fluorescent probes, which can help in visualizing biological processes .
Materials Science
1,2,3-Triazoles are used in materials science . They can be used to create materials with unique properties due to their high chemical stability and strong dipole moment .
作用機序
Target of Action
The primary target of the compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone, also known as 4-cyclopropyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole, is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .
Mode of Action
The compound 4-cyclopropyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole interacts with the VHL protein, inhibiting its function . This results in the stabilization of HIF, leading to the activation of a variety of genes involved in cellular responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and metabolism .
Biochemical Pathways
The action of 4-cyclopropyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole affects the HIF pathway . By inhibiting VHL, the compound prevents the degradation of HIF, leading to its accumulation in the cell . This results in the activation of downstream genes that promote adaptation to hypoxic conditions .
Result of Action
The molecular and cellular effects of 4-cyclopropyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole’s action include the stabilization of HIF and the subsequent activation of genes involved in cellular responses to hypoxia . These effects could potentially be harnessed for the treatment of conditions such as anemia and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-cyclopropyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole. For instance, the compound’s efficacy could be influenced by the oxygen levels in the cellular environment, given its role in the HIF pathway . Additionally, factors such as pH and temperature could potentially affect the compound’s stability.
将来の方向性
特性
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c18-12(11-6-19-7-13-11)16-3-9(4-16)17-5-10(14-15-17)8-1-2-8/h5-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKFTGMMDVRZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methoxyphenyl)methyl]-6-[6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2705157.png)
![(E)-N-[2-(4-Chloro-2-hydroxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705160.png)
![4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride](/img/structure/B2705161.png)


![Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate](/img/structure/B2705167.png)
![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2705170.png)




![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide](/img/structure/B2705177.png)
![4-(dimethylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2705178.png)